2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound featuring a triazole ring, a sulfonamide group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multiple stepsThe final step involves the coupling of the triazole derivative with the acetylated phenyl group under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. Techniques such as crystallization and recrystallization are employed to ensure the compound’s stability and solubility, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives .
Scientific Research Applications
2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its combination of a triazole ring, sulfonamide group, and fluorophenyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H26FN5O3S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H26FN5O3S2/c1-15(2)16-5-9-18(10-6-16)24-21(29)14-32-22-26-25-20(27(22)3)13-28(33(4,30)31)19-11-7-17(23)8-12-19/h5-12,15H,13-14H2,1-4H3,(H,24,29) |
InChI Key |
KMZGVVMRAZNINB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
Origin of Product |
United States |
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